molecular formula C17H12ClFN4O2 B2994701 1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396760-23-8

1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2994701
CAS No.: 1396760-23-8
M. Wt: 358.76
InChI Key: GIPLNDDWFZZXPG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic small molecule designed for research purposes, integrating a urea linker with pyrimidine and fluorophenyl pharmacophores. This structural motif is recognized in medicinal chemistry as a privileged scaffold for developing protein kinase inhibitors, particularly in oncology research . Compounds featuring the urea moiety are known for their ability to form critical hydrogen bond networks with enzyme targets, while the pyrimidine ring often serves as a key anchor point in the ATP-binding site of kinases . The 3-chloro-4-fluorophenyl group is a common feature in many bioactive molecules and can enhance potency and selectivity . This compound is of significant interest in early-stage drug discovery for its potential application in studying angiogenic pathways. Urea-based pyrimidine derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) . Inhibiting VEGFR2 signaling is a validated strategy for impairing tumor angiogenesis, thereby starving tumors of oxygen and nutrients . The specific phenoxy substitution on the pyrimidine ring may offer a vector for modulating physicochemical properties and target affinity, allowing researchers to explore structure-activity relationships and optimize lead compounds . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c18-14-8-11(6-7-15(14)19)22-16(24)23-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPLNDDWFZZXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H22ClFN4O2
Molecular Weight440.9 g/mol
LogP5.3068
Polar Surface Area48.709 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. Research indicates that this compound acts as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammatory responses. The presence of the chloro and fluorine substituents enhances its binding affinity and selectivity towards these targets.

Biological Activity and Efficacy

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models by downregulating pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Cholesterol Absorption Inhibition : Similar compounds have been studied for their ability to inhibit intestinal cholesterol absorption. For instance, related urea derivatives have been shown to lower plasma cholesterol levels in animal models, suggesting a potential therapeutic application for hyperlipidemia .

Case Studies

Several studies have focused on the biological effects of compounds structurally related to this compound:

  • Study on Antitumor Effects : A study published in a peer-reviewed journal evaluated the efficacy of a similar urea compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting the notion that such compounds can be developed as potential anticancer agents.
  • Inflammatory Model Research : In another study, researchers assessed the anti-inflammatory properties of phenoxy pyrimidine derivatives, noting a marked decrease in inflammatory markers in treated groups versus untreated controls .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea and two analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound : this compound C17H12ClFN4O2 358.76 3-Chloro-4-fluorophenyl, 2-phenoxypyrimidin-5-yl Halogenated aryl group; phenoxy-linked pyrimidine
Analog 1 : 1-(3-Chloro-4-fluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea C13H13ClFN5O 309.73 3-Chloro-4-fluorophenyl, 2-(dimethylamino)pyrimidin-5-yl Dimethylamino group replaces phenoxy on pyrimidine
Analog 2 : 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea C19H18N4O2 334.38 2-Ethylphenyl, 2-phenoxypyrimidin-5-yl Ethyl-substituted phenyl; lacks halogens
Key Observations:
  • Halogen vs. This difference may enhance target binding affinity but reduce solubility compared to Analog 2 .
  • Molecular Weight : The target compound has a higher molecular weight (358.76) than both analogs, which may influence pharmacokinetic properties like membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea, and how can purity be optimized?

Answer: Synthesis typically involves coupling substituted aryl isocyanates with amines or aryl amines under anhydrous conditions. For example, similar urea derivatives are synthesized via nucleophilic addition-elimination reactions using aryl isocyanates and substituted anilines in dichloromethane or THF at 0–25°C . Purity optimization may involve:

  • Chromatographic purification : Flash column chromatography using gradients of ethyl acetate/hexane.
  • Recrystallization : Solvent pairs like ethanol/water or DCM/hexane.
  • Analytical validation : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. How can the molecular structure of this urea derivative be characterized experimentally?

Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in urea moieties) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine and chlorine chemical shifts at ~110–125 ppm for 19^19F NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected ~370–380 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

Answer: SAR analysis requires:

  • Computational docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2).
  • In vitro assays : Measure IC50_{50} values against recombinant kinases using fluorescence polarization or radiometric assays.
  • Substituent variation : Compare analogues with modified phenoxy or pyrimidine groups to identify critical hydrogen-bonding or steric effects .
  • Data correlation : Multivariate regression to link electronic (Hammett σ) or steric (Taft parameters) descriptors with activity .

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic systems?

Answer: Follow tiered environmental risk assessment frameworks:

  • Hydrolysis studies : Incubate at pH 4, 7, and 9 (25°C) to measure degradation half-lives (e.g., HPLC-MS monitoring).
  • Photolysis : Expose to UV light (λ = 254–365 nm) and quantify degradation products via LC-QTOF-MS.
  • Ecotoxicology : Acute toxicity tests using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
  • Modeling : Use EPI Suite to predict bioaccumulation (log P ~3.5) and soil adsorption (Koc_{oc}) .

Q. How should researchers resolve contradictions in crystallographic data for urea-based compounds?

Answer: Discrepancies in bond lengths or torsion angles may arise from polymorphism or experimental conditions. Mitigation strategies:

  • Temperature control : Perform SCXRD at 100 K to reduce thermal motion artifacts .
  • DFT optimization : Compare experimental data with B3LYP/6-31G(d) calculations to validate conformational stability.
  • Multi-technique validation : Cross-reference with solid-state NMR or IR spectroscopy (e.g., urea C=O stretches at ~1640–1680 cm1^{-1}) .

Data Contradiction Analysis

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

Answer: Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological solutions:

  • Solubility enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulations.
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify unstable metabolites (LC-MS/MS).
  • Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability in rodent models. Adjust dosing regimens or scaffold modifications (e.g., fluorination to block metabolic hotspots) .

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